molecular formula C11H13N3 B1426919 [4-(1-methyl-1H-pyrazol-5-yl)phenyl]methanamine CAS No. 1340067-67-5

[4-(1-methyl-1H-pyrazol-5-yl)phenyl]methanamine

Cat. No.: B1426919
CAS No.: 1340067-67-5
M. Wt: 187.24 g/mol
InChI Key: DAJPQXIHISNGPV-UHFFFAOYSA-N
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Description

[4-(1-methyl-1H-pyrazol-5-yl)phenyl]methanamine: is a chemical compound that features a pyrazole ring attached to a phenyl group, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(1-methyl-1H-pyrazol-5-yl)phenyl]methanamine typically involves the reaction of 1-methyl-1H-pyrazole with a suitable benzyl halide under basic conditions. A common method includes:

    Starting Materials: 1-methyl-1H-pyrazole and 4-bromobenzylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The mixture is stirred and heated, allowing the nucleophilic substitution to occur, forming the desired product.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, forming corresponding imines or amides.

    Reduction: Reduction of the pyrazole ring can lead to the formation of dihydropyrazole derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophiles such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Formation of imines or amides.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Introduction of halogens or other electrophiles on the phenyl ring.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry.

Biology:

    Biological Activity:

Medicine:

    Drug Development: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

Industry:

    Materials Science: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

    [4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid]: Similar structure with a carboxylic acid group instead of methanamine.

    [3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine]: Features a tert-butyl group and methoxybenzyl substitution.

Uniqueness:

    Structural Features: The presence of the methanamine group in [4-(1-methyl-1H-pyrazol-5-yl)phenyl]methanamine provides unique reactivity and potential for forming covalent bonds with biological targets.

    Biological Activity: Its specific structure allows for unique interactions with enzymes and receptors, potentially leading to distinct biological activities compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[4-(2-methylpyrazol-3-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-14-11(6-7-13-14)10-4-2-9(8-12)3-5-10/h2-7H,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJPQXIHISNGPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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